![molecular formula C18H13NO4 B13241616 6-Hydroxy-2-[(5-methoxy-1H-indol-3-yl)methylidene]-2,3-dihydro-1-benzofuran-3-one](/img/structure/B13241616.png)
6-Hydroxy-2-[(5-methoxy-1H-indol-3-yl)methylidene]-2,3-dihydro-1-benzofuran-3-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
6-Hydroxy-2-[(5-methoxy-1H-indol-3-yl)methylidene]-2,3-dihydro-1-benzofuran-3-one is a complex organic compound that belongs to the class of indole derivatives. Indole derivatives are known for their significant biological activities and are widely studied in medicinal chemistry due to their potential therapeutic applications .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 6-Hydroxy-2-[(5-methoxy-1H-indol-3-yl)methylidene]-2,3-dihydro-1-benzofuran-3-one typically involves the Fischer indole synthesis. This method uses cyclohexanone and phenylhydrazine hydrochloride under reflux conditions with methanesulfonic acid in methanol to yield the desired indole derivative . The reaction conditions are optimized to achieve high yields and purity of the product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and advanced purification techniques ensures the efficient production of high-quality compounds. The scalability of the Fischer indole synthesis makes it suitable for industrial applications .
Analyse Des Réactions Chimiques
Types of Reactions
6-Hydroxy-2-[(5-methoxy-1H-indol-3-yl)methylidene]-2,3-dihydro-1-benzofuran-3-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Electrophilic substitution reactions are common due to the presence of the indole ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Electrophilic reagents such as halogens or nitro groups under acidic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction may produce alcohols or amines .
Applications De Recherche Scientifique
6-Hydroxy-2-[(5-methoxy-1H-indol-3-yl)methylidene]-2,3-dihydro-1-benzofuran-3-one has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antiviral, anti-inflammatory, and anticancer properties.
Medicine: Investigated for its therapeutic potential in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mécanisme D'action
The mechanism of action of 6-Hydroxy-2-[(5-methoxy-1H-indol-3-yl)methylidene]-2,3-dihydro-1-benzofuran-3-one involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use .
Comparaison Avec Des Composés Similaires
Similar Compounds
Indole-3-acetic acid: A plant hormone with similar indole structure.
5-Methoxyindole-3-carboxylic acid: Another indole derivative with methoxy substitution.
Indole-3-propionic acid: Known for its neuroprotective properties.
Uniqueness
6-Hydroxy-2-[(5-methoxy-1H-indol-3-yl)methylidene]-2,3-dihydro-1-benzofuran-3-one is unique due to its specific substitution pattern and the presence of both indole and benzofuran moieties. This unique structure contributes to its distinct chemical and biological properties, making it a valuable compound for research and development .
Propriétés
Formule moléculaire |
C18H13NO4 |
|---|---|
Poids moléculaire |
307.3 g/mol |
Nom IUPAC |
(2E)-6-hydroxy-2-[(5-methoxy-1H-indol-3-yl)methylidene]-1-benzofuran-3-one |
InChI |
InChI=1S/C18H13NO4/c1-22-12-3-5-15-14(8-12)10(9-19-15)6-17-18(21)13-4-2-11(20)7-16(13)23-17/h2-9,19-20H,1H3/b17-6+ |
Clé InChI |
OEKKLBIHYARCAA-UBKPWBPPSA-N |
SMILES isomérique |
COC1=CC2=C(C=C1)NC=C2/C=C/3\C(=O)C4=C(O3)C=C(C=C4)O |
SMILES canonique |
COC1=CC2=C(C=C1)NC=C2C=C3C(=O)C4=C(O3)C=C(C=C4)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


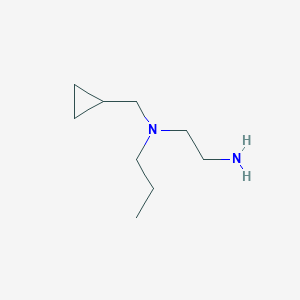
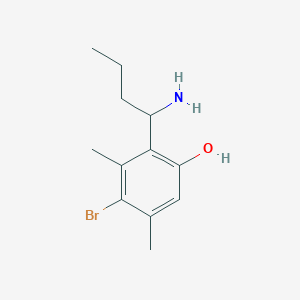
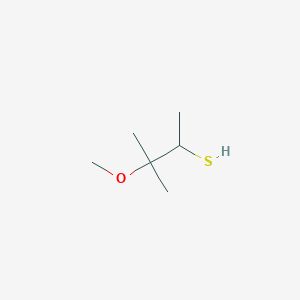
![(1S,3s)-1-(4-aminophenyl)-3-[(methylcarbamoyl)oxy]cyclobutane-1-carboxylic acid](/img/structure/B13241553.png)
![N-[(4-bromothiophen-2-yl)methyl]-1-methylcyclohexan-1-amine](/img/structure/B13241563.png)
![tert-butyl[(1,5-dimethyl-1H-pyrazol-4-yl)methyl]amine](/img/structure/B13241564.png)
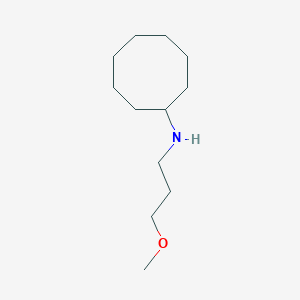
![3-[(4-Fluorophenyl)sulfanyl]azetidine](/img/structure/B13241571.png)
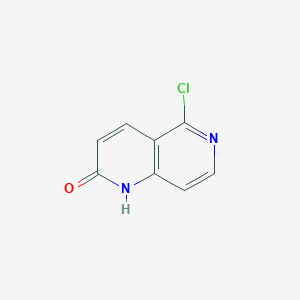
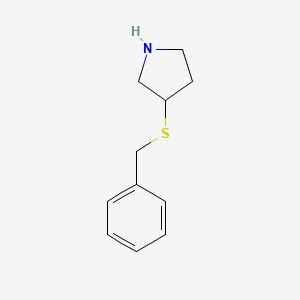
![1-Ethyl-N-[(4-methyl-1,3-thiazol-5-yl)methyl]-1H-pyrazol-4-amine](/img/structure/B13241587.png)
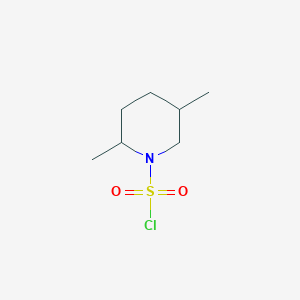
![8-(1-Methyl-1H-pyrazol-5-yl)-6-azaspiro[3.4]octan-5-one](/img/structure/B13241598.png)
![7-Methyl-6-azaspiro[3.4]octane](/img/structure/B13241599.png)
